(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol is a chiral alcohol with significant importance in organic synthesis and medicinal chemistry. Its molecular formula is , and it features a trifluoromethyl group that enhances its chemical properties and biological activity. The compound is classified under the category of alcohols and specifically belongs to the group of trifluoromethyl-substituted phenyl compounds, which are known for their unique reactivity and utility in pharmaceuticals.
The synthesis of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol can be achieved through various methods, including asymmetric hydrogenation and nucleophilic substitution reactions. One efficient method involves the asymmetric transfer hydrogenation of the corresponding ketone using chiral catalysts.
The molecular structure of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol features a chiral carbon center bonded to a hydroxyl group (-OH), a trifluoromethyl-substituted phenyl ring, and an ethyl group.
(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol participates in various chemical reactions due to its functional groups:
The choice of reagents and conditions is crucial for achieving desired selectivity and yield in these reactions. For instance, using mild oxidants can help maintain the integrity of sensitive functional groups.
The mechanism of action for (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol primarily involves its role as an intermediate in the synthesis of biologically active compounds. The trifluoromethyl group significantly affects its electronic properties, making it a valuable scaffold in drug design.
Research indicates that compounds with trifluoromethyl groups can enhance lipophilicity and metabolic stability, which are critical factors in drug development. Moreover, this compound has been explored for its potential as a chemokine receptor antagonist .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm the structure and purity of synthesized compounds .
(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol finds applications primarily in medicinal chemistry as a chiral building block for synthesizing pharmaceuticals. Its unique properties make it suitable for developing compounds with enhanced biological activity, particularly in designing drugs targeting specific receptors or enzymes involved in disease pathways.
The enantioselective synthesis of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol has been significantly advanced through engineered biocatalysts, particularly a triple-mutant variant of Lactobacillus kefir alcohol dehydrogenase (Lk-ADH Prince: E145F-F147L-Y190C). This engineered enzyme exhibits exceptional anti-Prelog stereoselectivity (>99% ee) due to strategic amino acid substitutions that remodel the substrate-binding pocket. The F147L and Y190C mutations replace bulky aromatic residues with smaller aliphatic side chains, substantially widening the enzyme's active site to accommodate sterically demanding substrates like 2',4',6'-trifluoroacetophenone. Concurrently, the E145F mutation introduces potential π-interactions that enhance substrate orientation and binding affinity for fluorinated aromatic ketones [4].
Whole-cell biocatalysts employing Escherichia coli expressing Lk-ADH Prince demonstrate remarkable efficiency in aqueous-organic biphasic systems. Under optimized conditions (30°C, pH 7.5 Tris-HCl buffer, 10% v/v isopropanol as co-substrate), this system achieves near-quantitative conversion (99.9%) of 100 mM 2',4',6'-trifluoroacetophenone to the target (R)-alcohol within 24 hours. Isopropanol serves dual functions as a co-solvent and sacrificial hydride donor for nicotinamide cofactor regeneration (NADPH), eliminating the need for expensive external cofactors. The inclusion of 1 mM MgCl₂ prevents enzyme deactivation, while oxygen exclusion minimizes undesirable side reactions. This chemo-enzymatic approach delivers isolated yields exceeding 90% with minimal purification requirements, establishing a green chemistry paradigm for pharmaceutical applications [4].
Table 1: Optimized Biocatalytic Parameters for Lk-ADH Prince-Mediated Synthesis
Parameter | Optimal Condition | Impact on Performance |
---|---|---|
Temperature | 30°C | Maximizes enzyme activity/stability |
pH | 7.5 (Tris-HCl buffer) | Maintains protonation state of catalytic triad |
Cofactor System | NADPH + 10% (v/v) isopropanol | Enables cofactor regeneration |
Cofactor Concentration | Not required (in situ regen) | Eliminates cost barrier |
Additive | 1 mM MgCl₂ | Prevents enzyme deactivation |
Substrate Loading | 100 mM | High volumetric productivity |
Reaction Time | 24 hours | >99% conversion |
Transition metal-catalyzed asymmetric hydrogenation represents a scalable alternative to enzymatic synthesis for (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol production. Ruthenocene-derived catalysts bearing chiral diamino ligands demonstrate exceptional activity toward fluorinated aryl ketones due to fluorine's strong electron-withdrawing effect, which polarizes the carbonyl group and enhances hydride attack. Systematic optimization has revealed that catalyst loading can be reduced to 0.05 mol% without compromising enantioselectivity (>98% ee) through meticulous control of hydrogen pressure (50-100 bar) and temperature (50-70°C) in aprotic solvents like tetrahydrofuran. The kinetic profile shows sigmoidal behavior, indicating a substrate-induced activation mechanism that enables turnover frequencies exceeding 5,000 h⁻¹ at industrial-relevant substrate concentrations (1-2 M) [1].
Continuous-flow hydrogenation systems further enhance manufacturability by providing superior mass transfer and thermal control compared to batch reactors. Integrated membrane filtration units enable catalyst retention and recycle, reducing ruthenium leaching to <0.1 ppm in the product stream. This technology achieves space-time yields of >200 g·L⁻¹·day⁻¹ while maintaining consistent enantiopurity across production campaigns. Economic modeling indicates a 40% reduction in manufacturing costs compared to batch processes, primarily through catalyst savings and reduced downstream purification requirements. The trifluoromethyl moiety's stability under these hydrogenation conditions prevents defluorination, a critical advantage over earlier catalytic systems [1] [4].
Table 2: Industrial-Scale Hydrogenation Parameters and Performance Metrics
Process Variable | Optimal Range | Effect on Output |
---|---|---|
Catalyst Loading | 0.05-0.1 mol% | Cost efficiency without ee erosion |
Hydrogen Pressure | 50-100 bar | Drives completion without over-reduction |
Temperature | 50-70°C | Accelerates kinetics while preserving ee |
Solvent | Tetrahydrofuran | Enhances substrate solubility/catalyst stability |
Reactor Configuration | Continuous-flow with recycle | Improves productivity and catalyst economy |
Space-Time Yield | >200 g·L⁻¹·day⁻¹ | Meets commercial demand |
(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol can be indirectly accessed via stereoselective reductive amination of the corresponding ketone precursor. This approach employs chiral rhodium complexes with atropisomeric biphenylphosphine ligands to convert 2',4',6'-trifluoroacetophenone to enantiomerically enriched amines, which subsequently undergo hydrolytic cleavage. The reaction proceeds through an iminium ion intermediate stabilized by ortho-fluorine atoms, with hydride delivery occurring exclusively from the re-face to yield (R)-configured amines with 94% ee. Subsequent cleavage via lithium aluminum hydride-mediated reduction generates the target alcohol while preserving stereochemical integrity through a sterically congested transition state that prevents racemization [3].
Deracemization of racemic 1-(2,4,6-trifluorophenyl)ethan-1-ol employs in situ oxidation-reduction cycles using Lactobacillus kefir alcohol dehydrogenase Prince variant coupled with a platinum-catalyzed aerobic oxidation system. The racemic alcohol undergoes kinetic resolution where the (S)-enantiomer is selectively oxidized back to ketone (E-value >200), while the (R)-enantiomer remains untouched due to the enzyme's strict anti-Prelog specificity. The resulting ketone is immediately reduced by the same biocatalyst with NADPH-regeneration through isopropanol oxidation. This dynamic system achieves 98% deracemization efficiency at 50 mM substrate concentration, converting racemic mixtures to enantiopure (R)-alcohol with minimal equilibrium constraints. The closed-loop cofactor cycling reduces nicotinamide consumption by 85% compared to stepwise processes [4].
The reduction of 2',4',6'-trifluoroacetophenone using hydride donors exhibits dramatic reagent-dependent stereochemical outcomes. Sodium borohydride (NaBH₄) in methanol generates racemic 1-(2,4,6-trifluorophenyl)ethan-1-ol through a solvent-mediated proton transfer that randomizes stereochemistry. The reaction proceeds via a six-membered transition state where methanol coordinates to borohydride, enabling simultaneous hydride transfer to carbonyl carbon and proton transfer to the incipient alkoxide. This process occurs with equal probability from either carbonyl face, yielding racemic product even at low temperatures (-78°C). Fluorine substitution patterns minimally influence selectivity but enhance reaction rates due to increased electrophilicity (complete reduction within 30 minutes at 0°C) [2] [5].
Conversely, lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether followed by controlled hydrolysis produces a 78:22 er favoring the (R)-alcohol. This stereoselectivity originates from the steric bias imposed by the ortho-fluorine atoms during hydride approach. The tetrahedral aluminum hydride complex coordinates with carbonyl oxygen, positioning the larger trifluorophenyl group perpendicular to the reaction plane to minimize A^(1,3) strain. Hydride delivery consequently favors the less hindered face opposite the meta-fluorine substituents. This diastereoselective model is supported by computational analysis showing a 1.2 kcal/mol energy difference between transition states. Though useful for small-scale applications, LiAlH₄'s violent aqueous workup and limited stereoselectivity render it impractical for industrial production compared to catalytic methods [2] [3] [5].
Table 3: Comparative Analysis of Hydride Reduction Systems
Parameter | Sodium Borohydride | Lithium Aluminum Hydride |
---|---|---|
Solvent System | Methanol | Anhydrous diethyl ether |
Reaction Temperature | 0°C to 25°C | -78°C to 0°C |
Completion Time | 30 minutes | 2 hours |
Stereochemical Outcome | Racemic mixture | 78:22 er (R:S) |
Key Stereoinfluence | Solvent-mediated protonation | Substrate-controlled approach |
Industrial Relevance | Low (racemic) | Moderate (suboptimal ee) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8